Tétrakis(éthylméthylamino)silane

Vue d'ensemble

Description

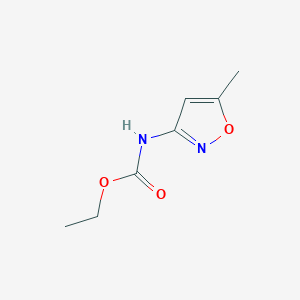

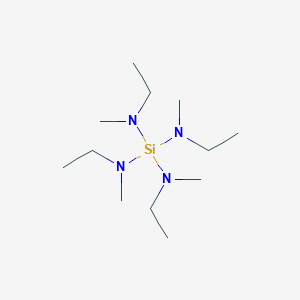

Tetrakis(ethylmethylamino)silane, also known as TEMAS, is an organometallic compound with the chemical formula C12H32N4Si. It is a colorless liquid that is sensitive to water and air. TEMAS is used in applications requiring non-aqueous solubility, such as recent solar energy and water treatment applications .

Synthesis Analysis

TEMAS can be synthesized via conventional Sonogashira–Hagihara coupling reactions using tetraethynyl monomers such as tetrakis(4-ethynylphenyl)methane and tetrakis(4-ethynylphenyl)silane .Molecular Structure Analysis

The molecular formula of TEMAS is C12H32N4Si, with an average mass of 260.495 Da. It consists of four ethylmethylamino groups attached to a silicon atom. The compound is a colorless liquid with a boiling point of approximately 40°C and a density of 0.89 g/mL at 25°C .Chemical Reactions Analysis

TEMAS serves as a precursor for atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films. Its low boiling point and reactivity with water and ozone make it ideal for ALD processes. Adsorption of TEMAS is self-limiting on various substrates, including glass, indium-tin oxide (ITO), and Si (100) .Applications De Recherche Scientifique

Si[N(C2H5)(CH3)]4 Si[N(C_2H_5)(CH_3)]4 Si[N(C2H5)(CH3)]4

. Il s'agit d'un liquide incolore qui joue un rôle important dans diverses applications scientifiques en raison de ses propriétés uniques. Voici une analyse complète de six applications distinctes du TEMS dans la recherche scientifique :Applications de l'énergie solaire

TEMS : est utilisé dans la production de cellules solaires. Sa nature organométallique permet une solubilité non aqueuse, ce qui est crucial pour la création de cellules photovoltaïques à couches minces {_svg_1}. En déposant du TEMS sur des substrats, il contribue à la formation de couches à base de silicium qui sont essentielles pour la conversion de l'énergie solaire en électricité.

Traitement de l'eau

Dans le domaine du traitement de l'eau, TEMS sert de précurseur pour la synthèse de composés contenant du silicium qui sont utilisés dans les processus de filtration et de purification . Sa capacité à former des liaisons avec l'azote lui permet d'être intégré dans des systèmes capables d'éliminer les contaminants de l'eau, améliorant ainsi la qualité et la sécurité.

Dépôt de couches minces

TEMS : est utilisé dans les techniques de dépôt de couches minces telles que le dépôt chimique en phase vapeur (CVD). Il est utilisé pour déposer du nitrure de silicium ou des films à base de silicium sur divers substrats, qui sont importants pour les applications électroniques et optiques . Ces films fournissent des revêtements protecteurs et sont essentiels à la fabrication de semi-conducteurs.

Nanotechnologie

En nanotechnologie, TEMS est utilisé pour synthétiser des nanoparticules de silicium. Ces nanoparticules ont des applications dans l'électronique, la médecine et le stockage d'énergie. Elles peuvent être utilisées pour créer des batteries hautes performances, des systèmes d'administration ciblée de médicaments et des dispositifs électroniques avancés .

Formation de structures mésoporeuses

TEMS : a été démontré qu'il facilitait la formation in situ de structures mésoporeuses lorsqu'il est mélangé à des liquides ioniques . Cette application est importante pour la création de matériaux à surfaces élevées, ce qui est bénéfique pour la catalyse, les capteurs et les processus d'adsorption.

Recherche sur les organosilanes

En tant que composé organosilicé, TEMS est essentiel à l'étude de la chimie organique à base de silicium. Il est utilisé pour explorer de nouvelles réactions, synthétiser de nouveaux composés et comprendre le comportement du silicium dans les matrices organiques . Cette recherche a des implications pour la science des matériaux et le développement de nouveaux matériaux contenant du silicium.

Mécanisme D'action

Target of Action

Tetrakis(ethylmethylamino)silane (TEMAS) is primarily used as a chemical intermediate . Its primary targets are the chemical reactions it participates in, often serving as a precursor or reactant in various chemical synthesis processes .

Mode of Action

The exact mode of action of TEMAS depends on the specific chemical reaction it is involved in. As a chemical intermediate, it interacts with other reactants under specific conditions to facilitate the formation of desired products .

Pharmacokinetics

It is primarily used in industrial or research settings rather than in biological systems .

Result of Action

The result of TEMAS’s action is the successful progression of the chemical reactions it is involved in, leading to the formation of the desired end products .

Action Environment

The action, efficacy, and stability of TEMAS can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , meaning its stability and reactivity can be affected by the presence of water. Additionally, safety data suggests that it may release flammable gases when in contact with water . Therefore, it is typically handled and stored under inert gas and protected from moisture .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Tetrakis(ethylmethylamino)silane plays a significant role in biochemical reactions, particularly in the field of semiconductor fabrication. It is used as a precursor for atomic layer deposition (ALD) of thin films, such as hafnium oxide (HfO₂), due to its low boiling point and reactivity with water and ozone . In biochemical contexts, Tetrakis(ethylmethylamino)silane interacts with various enzymes and proteins, facilitating the formation of stable thin films on substrates. These interactions are crucial for the deposition process, ensuring uniform and high-quality film formation .

Cellular Effects

The effects of Tetrakis(ethylmethylamino)silane on various types of cells and cellular processes are primarily observed in its application in semiconductor fabrication. It influences cell function by interacting with cell signaling pathways and gene expression mechanisms. The compound’s reactivity with water and ozone leads to the formation of thin films that can affect cellular metabolism and other cellular processes .

Molecular Mechanism

At the molecular level, Tetrakis(ethylmethylamino)silane exerts its effects through binding interactions with biomolecules. It acts as a precursor in the ALD process, where it undergoes chemical reactions to form thin films on substrates. These reactions involve the activation and inhibition of specific enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable bonds with other molecules is essential for its role in thin film deposition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrakis(ethylmethylamino)silane change over time due to its stability and degradation properties. The compound is moisture-sensitive and reacts slowly with water, which can affect its long-term stability and efficacy in biochemical applications . Studies have shown that prolonged exposure to moisture can lead to the formation of dimethylamine, which may have additional effects on cellular function . Therefore, it is crucial to handle and store the compound under controlled conditions to maintain its stability and effectiveness .

Dosage Effects in Animal Models

The effects of Tetrakis(ethylmethylamino)silane vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic or adverse effects. At high doses, it can cause severe skin burns, eye damage, and respiratory tract irritation . These toxic effects highlight the importance of careful dosage control and monitoring in experimental settings to avoid potential harm to animal models .

Metabolic Pathways

Tetrakis(ethylmethylamino)silane is involved in various metabolic pathways, particularly those related to its role as a precursor in thin film deposition. The compound interacts with enzymes and cofactors that facilitate its conversion into stable thin films on substrates . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in which the compound is involved .

Transport and Distribution

Within cells and tissues, Tetrakis(ethylmethylamino)silane is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form stable bonds with other molecules also affects its transport and distribution properties .

Subcellular Localization

The subcellular localization of Tetrakis(ethylmethylamino)silane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals are crucial for the compound’s activity and function in biochemical processes .

Propriétés

IUPAC Name |

N-methyl-N-tris[ethyl(methyl)amino]silylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32N4Si/c1-9-13(5)17(14(6)10-2,15(7)11-3)16(8)12-4/h9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBZMPMVOIEPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)[Si](N(C)CC)(N(C)CC)N(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405170 | |

| Record name | TETRAKIS(ETHYLMETHYLAMINO)SILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477284-75-6 | |

| Record name | TETRAKIS(ETHYLMETHYLAMINO)SILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(ethylmethylamino)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)